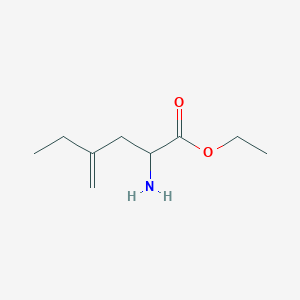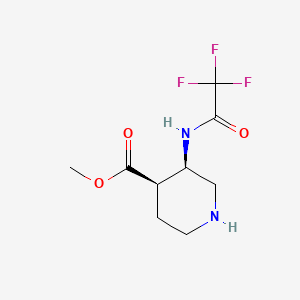
rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetamido Group: This step involves the reaction of the piperidine derivative with trifluoroacetic anhydride or trifluoroacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
Reduction: Reduction reactions can target the trifluoroacetamido group or the carboxylate group.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological activities. Piperidine derivatives are known for their roles in developing drugs for various therapeutic areas, including central nervous system disorders and infectious diseases.
Industry
Industrially, the compound may be used in the development of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” would depend on its specific interactions with biological targets. The trifluoroacetamido group may interact with enzymes or receptors, while the piperidine ring could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and piperidine-3-carboxylate.
Trifluoroacetamido Compounds: Compounds like trifluoroacetamido benzene and trifluoroacetamido cyclohexane.
Uniqueness
The uniqueness of “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H13F3N2O3 |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
methyl (3R,4R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)5-2-3-13-4-6(5)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)/t5-,6+/m1/s1 |
InChI Key |
XWUGGVPYLSHRPQ-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCNC[C@@H]1NC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C1CCNCC1NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


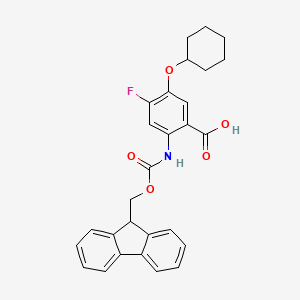
![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)
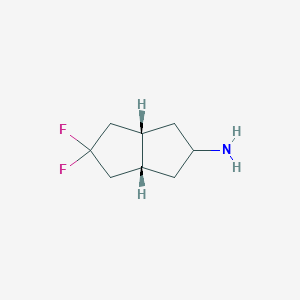




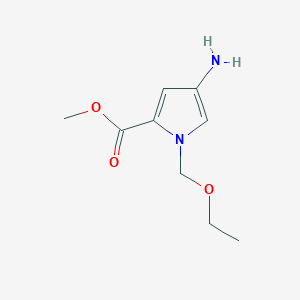
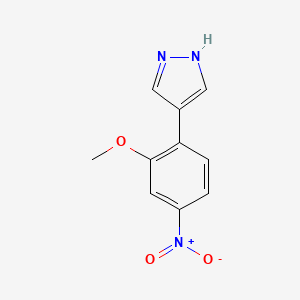

![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)

